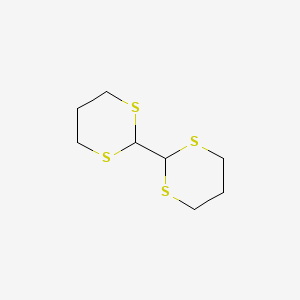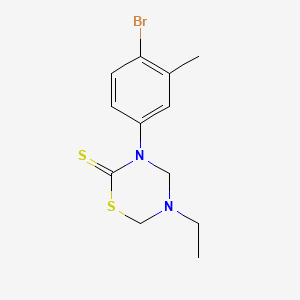
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- is a chemical compound belonging to the thiadiazine family. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The compound also features a thione group (C=S) and a brominated tolyl group, making it a unique and potentially useful molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated tolyl amine with carbon disulfide and an alkyl halide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The bromine atom in the tolyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.
科学研究应用
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thione group and brominated tolyl group may play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-butyl-: Similar in structure but with a butyl group instead of an ethyl group.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chloro-m-tolyl)-5-ethyl-: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-m-tolyl)-5-ethyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the brominated tolyl group and the ethyl group may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
属性
CAS 编号 |
23515-39-1 |
|---|---|
分子式 |
C12H15BrN2S2 |
分子量 |
331.3 g/mol |
IUPAC 名称 |
3-(4-bromo-3-methylphenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C12H15BrN2S2/c1-3-14-7-15(12(16)17-8-14)10-4-5-11(13)9(2)6-10/h4-6H,3,7-8H2,1-2H3 |
InChI 键 |
WDJQBKRNPYQTQA-UHFFFAOYSA-N |
规范 SMILES |
CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



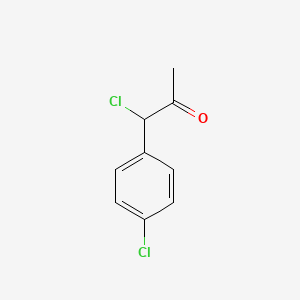



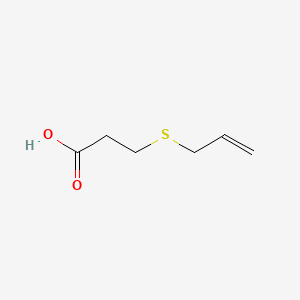
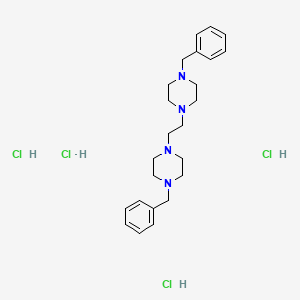
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
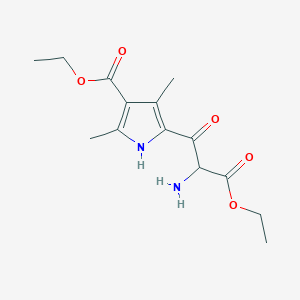
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)

![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
